3,3-Dimethoxycyclobutane-1-carbohydrazide

Molecular Complexity Fragment-Based Drug Design Scaffold Hopping

3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized organic building block with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol. It is characterized by a strained, non-planar cyclobutane core substituted with two methoxy groups at the 3-position and a reactive carbohydrazide functional group at the 1-position.

Molecular Formula C7H14N2O3
Molecular Weight 174.2
CAS No. 1080636-63-0
Cat. No. B2980141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxycyclobutane-1-carbohydrazide
CAS1080636-63-0
Molecular FormulaC7H14N2O3
Molecular Weight174.2
Structural Identifiers
SMILESCOC1(CC(C1)C(=O)NN)OC
InChIInChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyZOAHHDMHCCTJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS 1080636-63-0): A Strategic Small Molecule Scaffold for Precision Synthesis


3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS: 1080636-63-0) is a specialized organic building block with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is characterized by a strained, non-planar cyclobutane core substituted with two methoxy groups at the 3-position and a reactive carbohydrazide functional group at the 1-position . This unique combination of structural features distinguishes it from simpler cyclobutane derivatives, positioning it as a versatile small molecule scaffold for the synthesis of complex heterocycles, pharmaceutical intermediates, and novel materials in advanced research settings .

The Limitations of Generic Substitution: Why 3,3-Dimethoxycyclobutane-1-carbohydrazide is Not Interchangeable


Generic substitution of 3,3-Dimethoxycyclobutane-1-carbohydrazide with other cyclobutane derivatives or simple hydrazides is scientifically unsound and can lead to divergent or failed synthetic outcomes. Its specific substitution pattern—two methoxy groups on a strained cyclobutane ring adjacent to a carbohydrazide—imparts a unique stereoelectronic profile, steric hindrance, and a distinct set of reactive handles that are not present in simpler analogs . For instance, using the non-methoxylated analog cyclobutanecarbohydrazide (CAS: 98069-56-8) would result in a molecule with significantly different polarity, solubility, and conformational flexibility, thereby altering its behavior in key reactions like heterocyclization or metal complexation . The following quantitative evidence guide details the specific, measurable differences that justify the exclusive selection of this precise compound.

Quantitative Differentiators of 3,3-Dimethoxycyclobutane-1-carbohydrazide (CAS 1080636-63-0) vs. In-Class Analogs


Enhanced Molecular Weight and Complexity vs. Parent Cyclobutanecarbohydrazide

3,3-Dimethoxycyclobutane-1-carbohydrazide exhibits a significantly higher molecular weight and complexity than its simplest analog, cyclobutanecarbohydrazide (CAS: 98069-56-8). This difference, driven by the addition of two methoxy groups, increases its potential for diverse non-covalent interactions and provides a more advanced starting point for medicinal chemistry optimization .

Molecular Complexity Fragment-Based Drug Design Scaffold Hopping

Increased Hydrogen Bond Acceptor Capacity for Altered Supramolecular Interactions

The presence of the two methoxy groups in 3,3-Dimethoxycyclobutane-1-carbohydrazide substantially increases its hydrogen bond acceptor capacity relative to cyclobutanecarbohydrazide. This can be inferred to alter its solubility profile and its ability to form defined supramolecular structures or act as a more potent ligand for metal ions and biological targets .

Supramolecular Chemistry Crystal Engineering Ligand Design

Differential Reactive Handle vs. Carboxylic Acid and Ester Precursors

3,3-Dimethoxycyclobutane-1-carbohydrazide provides a distinct synthetic entry point compared to its carboxylic acid (CAS: 332187-56-1) and methyl ester (CAS: 98231-07-3) counterparts. While the acid and ester are primarily for standard coupling reactions, the carbohydrazide group is a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, offering a divergent synthetic pathway [1].

Organic Synthesis Heterocyclic Chemistry Chemoselectivity

Optimal Scientific Applications Leveraging the Unique Structure of 3,3-Dimethoxycyclobutane-1-carbohydrazide


Synthesis of Novel Heterocyclic Libraries for Drug Discovery

The carbohydrazide functional group of 3,3-Dimethoxycyclobutane-1-carbohydrazide is a well-established precursor for constructing diverse five- and six-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and their thio-analogs [1]. This makes the compound an ideal starting material for synthesizing novel, patentable chemical libraries. The rigid, gem-dimethyl substituted cyclobutane core imparts unique spatial constraints, a property leveraged in many FDA-approved drugs containing cyclobutane motifs . Using this specific scaffold can lead to drug candidates with improved target selectivity, metabolic stability, or membrane permeability compared to more flexible acyclic analogs.

Advanced Building Block for Fragment-Based Drug Design (FBDD)

With a molecular weight of 174.2 g/mol and a high density of functional groups (5 H-bond acceptors), this compound falls within the ideal 'fragment' size range . It serves as a more advanced and chemically distinct fragment compared to cyclobutanecarbohydrazide. Its pre-installed 3,3-dimethoxy substitution pattern increases molecular complexity from the outset, offering more potential interaction points with a biological target and providing a direct vector for rapid 'fragment-to-lead' optimization . This can significantly accelerate early-stage medicinal chemistry campaigns.

Design of Novel Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a rigid, non-planar cyclobutane linker and multiple oxygen and nitrogen donor atoms makes 3,3-Dimethoxycyclobutane-1-carbohydrazide a unique ligand candidate for the construction of coordination polymers and metal-organic frameworks . The spatial arrangement of the methoxy and hydrazide groups offers a distinct chelation geometry and supramolecular assembly pattern compared to simpler aryl or alkyl hydrazides. This can lead to the discovery of new framework materials with novel topologies and properties for applications in gas storage, separation, or catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethoxycyclobutane-1-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.